molecular formula C24H26N4O4S2 B1451224 2-Pyrrolidin-2-yl-benzothiazole hemioxalate CAS No. 1185140-60-6

2-Pyrrolidin-2-yl-benzothiazole hemioxalate

Cat. No.: B1451224
CAS No.: 1185140-60-6
M. Wt: 498.6 g/mol
InChI Key: YUDPWRRKRDJCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-Pyrrolidin-2-yl-benzothiazole hemioxalate has several scientific research applications, including:

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-benzothiazole hemioxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-yl-benzothiazole hemioxalate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-2-yl-benzothiazole hemioxalate is unique due to its specific benzothiazole and pyrrolidine ring structures, which confer distinct chemical and biological properties. Its hemioxalate form further enhances its stability and solubility, making it a valuable compound for research applications.

Properties

IUPAC Name

oxalic acid;2-pyrrolidin-2-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H12N2S.C2H2O4/c2*1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9;3-1(4)2(5)6/h2*1-2,4,6,9,12H,3,5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDPWRRKRDJCSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC=CC=C3S2.C1CC(NC1)C2=NC3=CC=CC=C3S2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidin-2-yl-benzothiazole hemioxalate
Reactant of Route 2
2-Pyrrolidin-2-yl-benzothiazole hemioxalate
Reactant of Route 3
Reactant of Route 3
2-Pyrrolidin-2-yl-benzothiazole hemioxalate
Reactant of Route 4
2-Pyrrolidin-2-yl-benzothiazole hemioxalate
Reactant of Route 5
Reactant of Route 5
2-Pyrrolidin-2-yl-benzothiazole hemioxalate
Reactant of Route 6
Reactant of Route 6
2-Pyrrolidin-2-yl-benzothiazole hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.